

Application Notes and Protocols for VU6019650 in M5 Receptor Signaling Studies

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Compound of Interest

Compound Name: VU6019650

Cat. No.: B15617756

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Introduction

VU6019650 is a potent, selective, and systemically active orthosteric antagonist of the M5 muscarinic acetylcholine receptor (M5 mAChR).[1][2] Its high selectivity and ability to cross the blood-brain barrier make it an invaluable tool for elucidating the physiological roles of the M5 receptor and its downstream signaling pathways, particularly in the central nervous system.[1][3] These application notes provide detailed protocols for utilizing **VU6019650** to study M5 receptor signaling in vitro, focusing on calcium mobilization and inositol monophosphate accumulation assays.

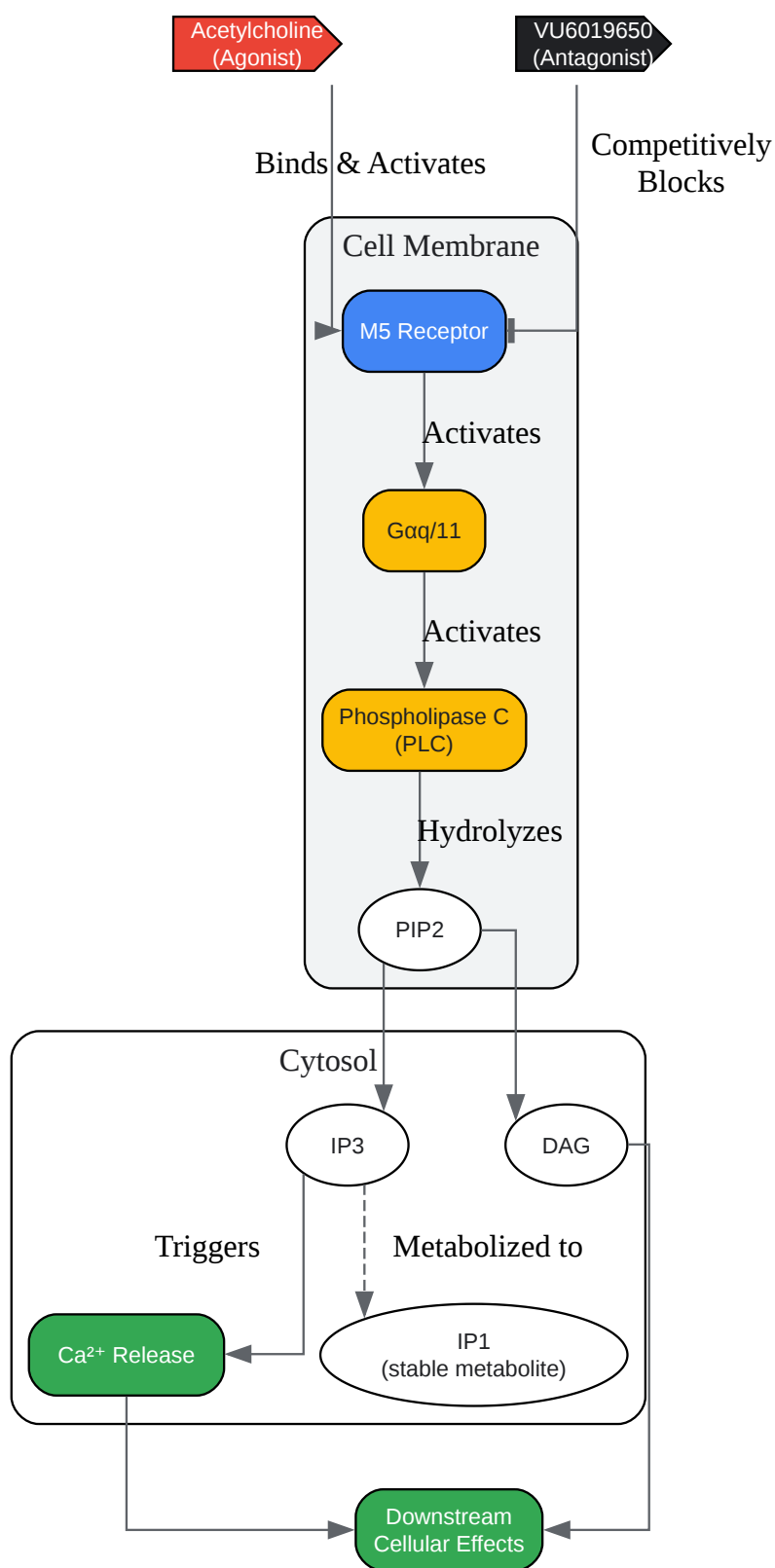
The M5 receptor is a G-protein coupled receptor (GPCR) that preferentially couples to the Gαq/11 subunit.[4] Upon activation by an agonist, such as acetylcholine, the M5 receptor stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. This transient increase in intracellular calcium can be monitored using fluorescent calcium indicators. The accumulation of inositol phosphates can also be quantified as a direct measure of Gq pathway activation. As a competitive antagonist, **VU6019650** will produce a concentration-dependent rightward shift in the agonist concentration-response curve in these functional assays.

Data Presentation

In Vitro Pharmacology of VU6019650

Parameter	Species	Value	Assay Type	Reference
IC50	Human	36 nM	Calcium Mobilization	[1][2]
Selectivity	Human	>100-fold vs. M1-M4	Calcium Mobilization	[1][2]

Signaling Pathway Diagram



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Caption: M5 receptor Gq signaling pathway and the inhibitory action of **VU6019650**.

Experimental Protocols

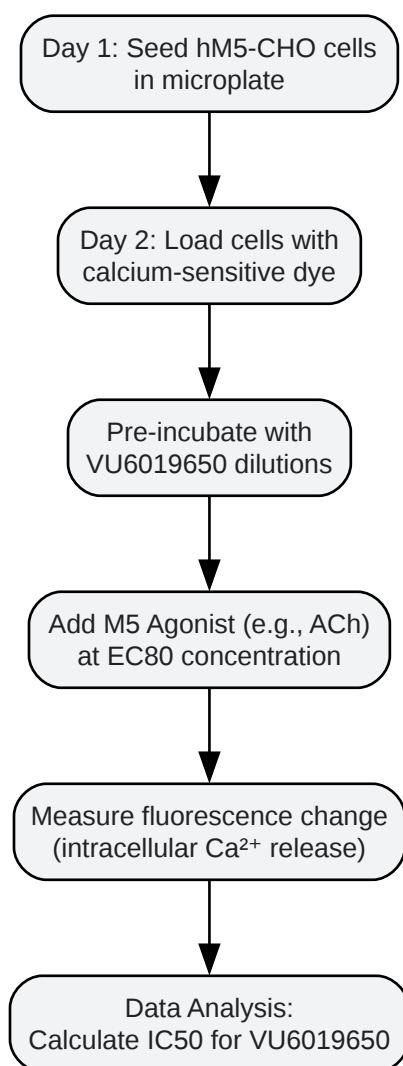
Protocol 1: Calcium Mobilization Assay for M5 Antagonist Activity

This protocol describes how to determine the potency (IC₅₀) of **VU6019650** by measuring its ability to inhibit agonist-induced calcium mobilization in cells expressing the human M5 receptor.

Materials:

- CHO-K1 cells stably expressing the human M5 receptor (hM5-CHO)
- Cell Culture Medium: Ham's F-12, 10% FBS, 1% Penicillin-Streptomycin, G418
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
- Calcium-sensitive dye (e.g., Fluo-4 AM, Calcium 5)
- Probenecid (optional, to prevent dye leakage)
- **VU6019650**
- M5 receptor agonist (e.g., Acetylcholine, Carbachol, Oxotremorine-M)
- Black-wall, clear-bottom 96- or 384-well microplates
- Fluorescence Imaging Plate Reader (FLIPR) or similar instrument

Experimental Workflow Diagram:



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Caption: Workflow for the M5 antagonist calcium mobilization assay.

Procedure:

- Cell Plating: The day before the assay, seed hM5-CHO cells into black-wall, clear-bottom microplates at a density that will form a confluent monolayer on the day of the experiment. Incubate overnight at 37°C with 5% CO₂.
- Compound Preparation:
 - Prepare a stock solution of **VU6019650** in DMSO.

- Perform serial dilutions of **VU6019650** in assay buffer to achieve a range of desired final concentrations for the inhibition curve.
- Prepare a solution of the M5 agonist in assay buffer at a concentration that will elicit a sub-maximal (e.g., EC80) response. This concentration should be predetermined in a separate agonist dose-response experiment.
- Dye Loading:
 - Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions, typically in assay buffer. Probenecid can be included to prevent dye extrusion.
 - Remove the culture medium from the cells and wash once with assay buffer.
 - Add the dye loading solution to each well and incubate in the dark at 37°C for the recommended time (e.g., 45-60 minutes).
- Antagonist Incubation:
 - After dye loading, carefully wash the cells with assay buffer to remove excess dye.
 - Add the prepared **VU6019650** dilutions to the respective wells. Include vehicle control wells (assay buffer with the same final concentration of DMSO).
 - Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
- Fluorescence Measurement:
 - Place the cell plate into a fluorescence plate reader (e.g., FLIPR).
 - Establish a stable baseline fluorescence reading for 10-20 seconds.
 - The instrument will then add the EC80 concentration of the M5 agonist to all wells.
 - Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.

- Data Analysis:
 - The change in fluorescence (Δ RFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
 - Normalize the data by expressing the response in each **VU6019650**-treated well as a percentage of the control response (agonist alone).
 - Plot the percent inhibition against the logarithm of the **VU6019650** concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

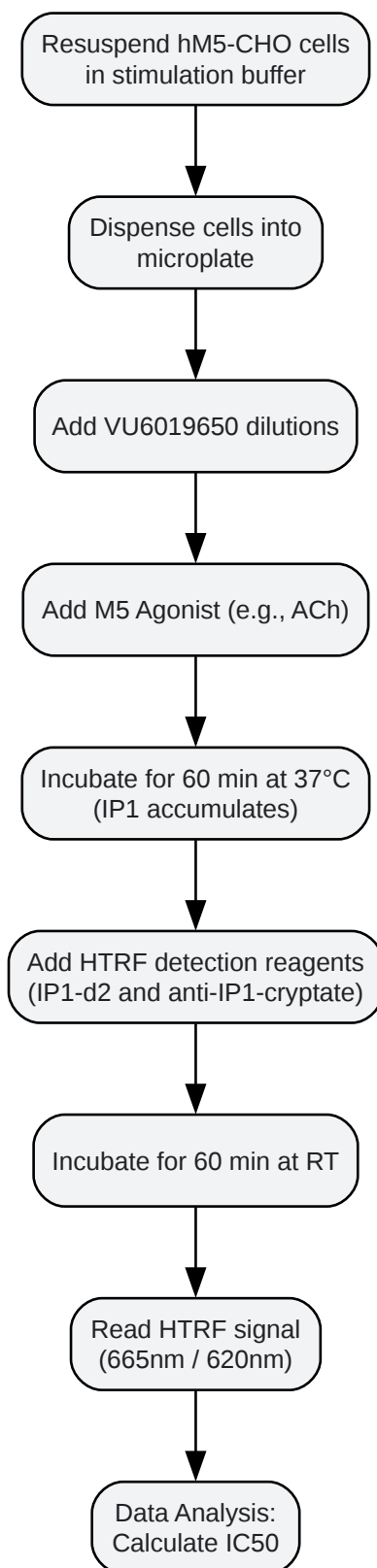
Protocol 2: Inositol Monophosphate (IP1) Accumulation Assay

This HTRF (Homogeneous Time-Resolved Fluorescence) assay measures the accumulation of IP1, a stable downstream metabolite of IP3, providing a robust endpoint for Gq-coupled receptor activation.

Materials:

- hM5-CHO cells
- Cell Culture Medium
- IP-One HTRF Assay Kit (containing IP1-d2 conjugate, anti-IP1 cryptate conjugate, and stimulation buffer with LiCl)
- **VU6019650**
- M5 receptor agonist (e.g., Acetylcholine, Carbachol)
- White 384-well low volume microplates
- HTRF-compatible plate reader

Experimental Workflow Diagram:



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Caption: Workflow for the M5 antagonist IP1 accumulation HTRF assay.

Procedure:

- Cell Preparation: Harvest hM5-CHO cells and resuspend them in the IP-One stimulation buffer (which contains LiCl to inhibit IP1 degradation) at the desired cell density.
- Compound and Cell Plating:
 - Prepare serial dilutions of **VU6019650** and the M5 agonist in the stimulation buffer.
 - Dispense the cell suspension into the wells of a white 384-well microplate.
 - Add the **VU6019650** dilutions to the appropriate wells.
 - Add the M5 agonist to the wells. For an antagonist assay, a fixed, sub-maximal (e.g., EC80) concentration of the agonist is typically used.
- Cell Stimulation: Incubate the plate at 37°C for 60 minutes to allow for agonist-induced IP1 accumulation.
- IP1 Detection:
 - Following the stimulation, add the HTRF detection reagents (IP1-d2 conjugate followed by anti-IP1 cryptate conjugate, or a pre-mixed solution) to all wells.
 - Incubate the plate in the dark at room temperature for 60 minutes.
- Signal Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).
- Data Analysis:
 - Calculate the HTRF ratio (665 nm / 620 nm) * 10,000 for each well.
 - The HTRF signal is inversely proportional to the amount of IP1 produced.
 - Normalize the data to the control wells (agonist alone vs. no agonist).

- Plot the normalized HTRF signal against the logarithm of the **VU6019650** concentration and fit the data to determine the IC50 value.

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References

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